molecular formula C19H14O2 B3272795 o-Terphenyl-4-carboxylic acid CAS No. 5737-81-5

o-Terphenyl-4-carboxylic acid

Cat. No. B3272795
CAS RN: 5737-81-5
M. Wt: 274.3 g/mol
InChI Key: TZQDIPZNYJRRSP-UHFFFAOYSA-N
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Description

O-Terphenyl-4-carboxylic acid is a chemical compound that appears as a white to yellow powder, crystals, or crystalline chunks . It has been used in various scientific studies, including those investigating its role in the oligomerization of aryl vinyl ketone .


Synthesis Analysis

The synthesis of carboxylic acids, such as o-Terphenyl-4-carboxylic acid, often involves oxidation reactions . For instance, the synthesis of carboxylic acid derivatives can be achieved from carboxylic acids themselves . These reactions are particularly useful for multiple-step syntheses to build large and complex molecules .


Molecular Structure Analysis

The molecular structure of o-Terphenyl-4-carboxylic acid is analyzed by FTIR spectroscopy . The structure of the carboxyl acid group, which is a key component of carboxylic acids, is planar and can be represented with a specific resonance structure .


Chemical Reactions Analysis

O-Terphenyl can convert to triphenyl through dehydrogenation . When benzoic acid reacts with benzene via the hydrogenation reaction, it produces biphenyl-2-carboxylic acid. Through isomerization, biphenyl-2-carboxylic acid can become biphenyl-4-carboxylic acid .


Physical And Chemical Properties Analysis

O-Terphenyl-4-carboxylic acid is a solid substance with a melting point of 305 °C . The structure of the carboxyl acid group gives a carbonyl group a basic trigonal shape .

Scientific Research Applications

Surface Chemistry and Film Formation

o-Terphenyl-4-carboxylic acid plays a significant role in the formation and reorganization of self-assembled monolayers on surfaces. For instance, studies have shown its interaction with mixed monolayers of n-hexadecanoic acid on silver surfaces, leading to the formation of phase-separated clusters upon exposure to H2S vapor. This reorganization results in distinct clusters of varying sizes, demonstrating its potential in surface chemistry applications (Hsu et al., 2004).

Crystallography and Molecular Interactions

The molecular structure and crystal packing of o-Terphenyl-4-carboxylic acid derivatives, such as its difluoro-hydroxy and ethyl ester forms, have been extensively studied. These investigations reveal insights into the influence of hydrogen bonding on crystal packing and the effects of packing conflicts. Such studies are crucial for understanding the crystalline behavior of this compound in various forms (Owczarzak et al., 2013).

Electroluminescence and Material Science

In material science, particularly in the domain of electroluminescent devices, o-Terphenyl-4-carboxylic acid derivatives have been used to develop novel compounds. For example, a terbium complex using a related carboxylic acid ligand has been synthesized and characterized for its electroluminescent properties, marking its significance in the development of new luminescent materials (Zheng et al., 2000).

Bioactive Surface Applications

The compound has been utilized in the formation of bioactive self-assembled monolayers on gold. Studies have shown that derivatives like m-terphenyl 4-mercaptomethyl-2,6-diphenylbenzoic acid can form omega-carboxyl terminated monolayers on gold, favorable for binding biological macromolecules. This indicates its potential application in biochemistry and surface science (Dickie et al., 2004).

Coordination Chemistry

The molecule has also been used in coordination chemistry, particularly in the synthesis and characterization of metal clusters. For instance, the use of sterically hindered terphenyl-based carboxylate in manganese chemistry has led to the creation of new Mn4 clusters. Such studies highlight its importance in the development of novel compounds with unique magnetic properties (Sivanesan et al., 2013).

Safety and Hazards

O-Terphenyl-4-carboxylic acid is very toxic to aquatic life and may cause long-lasting harmful effects to aquatic life . It also causes serious eye irritation . Therefore, it’s important to avoid release to the environment and take precautions when handling this substance .

Future Directions

The role of terphenyl-containing carboxylic acid in the oligomerization of aryl vinyl ketone has been studied . Future research could further explore the potential applications of o-Terphenyl-4-carboxylic acid in various scientific and industrial fields .

properties

IUPAC Name

4-(2-phenylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-19(21)16-12-10-15(11-13-16)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQDIPZNYJRRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301270249
Record name [1,1′:2′,1′′-Terphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1':2',1''-Terphenyl]-4-carboxylic acid

CAS RN

5737-81-5
Record name [1,1′:2′,1′′-Terphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5737-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′:2′,1′′-Terphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301270249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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